molecular formula C10H10N4O5 B12639416 2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide CAS No. 918814-13-8

2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide

Cat. No.: B12639416
CAS No.: 918814-13-8
M. Wt: 266.21 g/mol
InChI Key: PTJBPSRXOADXGQ-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features an amino group, a methyl group, and a nitrobenzoyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide typically involves the reaction of 2-cyano-N-(2-nitrophenyl) acetamide with specific reagents under controlled conditions. One common method includes the treatment of 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as 2-amino-4-nitro-N-methylaniline and other substituted acetamides .

Scientific Research Applications

2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

918814-13-8

Molecular Formula

C10H10N4O5

Molecular Weight

266.21 g/mol

IUPAC Name

[[1-amino-2-(methylamino)-2-oxoethylidene]amino] 4-nitrobenzoate

InChI

InChI=1S/C10H10N4O5/c1-12-9(15)8(11)13-19-10(16)6-2-4-7(5-3-6)14(17)18/h2-5H,1H3,(H2,11,13)(H,12,15)

InChI Key

PTJBPSRXOADXGQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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